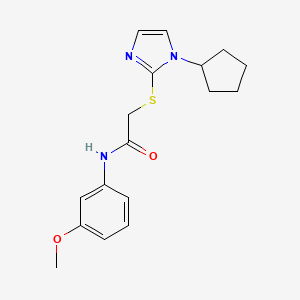

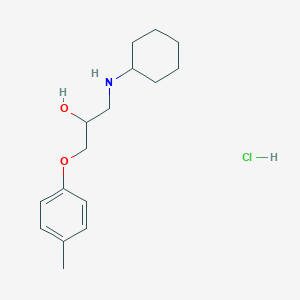

![molecular formula C18H23NO4S B2377545 2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2097868-35-2](/img/structure/B2377545.png)

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide, also known as A-769662, is a small molecule compound that has gained attention in recent years for its potential therapeutic applications. This compound belongs to the family of thienopyridines and has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis Processes

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), showcase the type of chemical reactions that compounds like "2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide" might undergo or be involved in. In their study, they explored the acetylation of 2-aminophenol to produce intermediates for antimalarial drugs, highlighting the importance of such compounds in synthesizing biologically active molecules (Magadum & Yadav, 2018).

Metabolism Studies

The metabolism of chloroacetamide herbicides and their transformation products in liver microsomes, as investigated by Coleman et al. (2000), provides an example of how complex acetamide derivatives are metabolized in biological systems. Such studies are crucial for understanding the environmental and health impacts of these compounds, and by extension, related acetamide derivatives could be studied for their biotransformation and potential toxicological profiles (Coleman et al., 2000).

Inhibition and Docking Studies

Research on the inhibition of specific enzymes by acetamide derivatives, such as the study by Saxena et al. (2009) on protein tyrosine phosphatase 1B inhibitors, underscores the potential pharmaceutical applications of these compounds. Their work involved synthesizing and evaluating derivatives for their inhibitory activity, coupled with docking studies to predict interactions with the target enzyme, highlighting the relevance of acetamide derivatives in designing new drugs (Saxena et al., 2009).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of thiazole-substituted coumarins for antimicrobial and antioxidant activities, as explored by Parameshwarappa et al. (2009), illustrate the broad spectrum of biological activities that can be associated with compounds bearing acetamide groups. Such studies provide insights into the potential use of these compounds in developing new antimicrobial and antioxidant agents (Parameshwarappa et al., 2009).

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-2-22-16-5-3-14(4-6-16)11-18(21)19-12-17(23-9-8-20)15-7-10-24-13-15/h3-7,10,13,17,20H,2,8-9,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJVWMBUNNFTTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

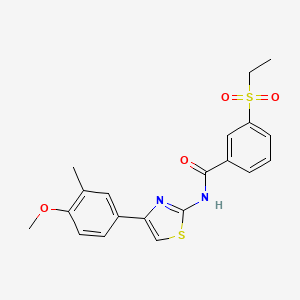

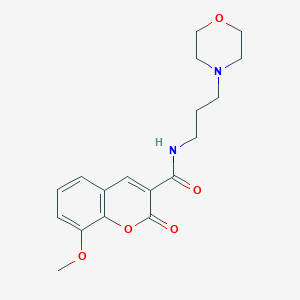

![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)

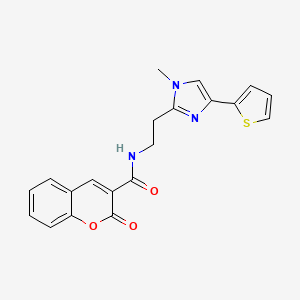

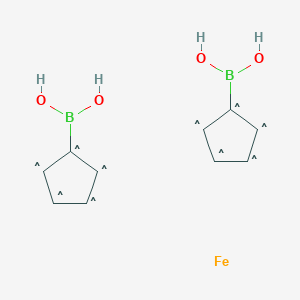

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)

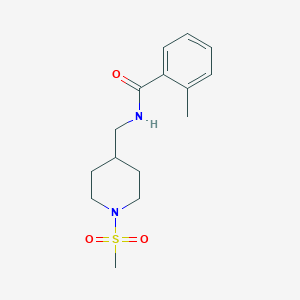

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)

![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)

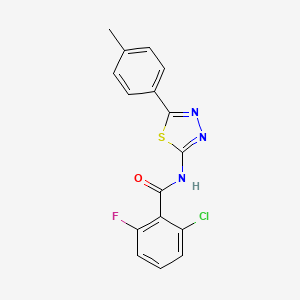

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)